Magdala red

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H20N3+ |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

13-naphthalen-1-yl-2-aza-13-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaen-10-amine |

InChI |

InChI=1S/C30H19N3/c31-25-18-28-30(24-14-6-5-13-23(24)25)32-29-22-12-4-2-9-20(22)16-17-27(29)33(28)26-15-7-10-19-8-1-3-11-21(19)26/h1-18,31H/p+1 |

InChI Key |

IQJGPUYSMZZKDO-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2[N+]3=C4C=C(C5=CC=CC=C5C4=NC6=C3C=CC7=CC=CC=C76)N |

Synonyms |

magdala red |

Origin of Product |

United States |

Foundational & Exploratory

Magdala Red: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magdala red, also known as Naphthol Blue Red or Sudan Red B, is a synthetic, orange-red diazo dye. Historically significant in the development of aniline (B41778) dyes, it continues to be a compound of interest in various scientific fields, including biochemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is a complex aromatic compound belonging to the induline class of dyes. Its core structure is a naphthophenazinium cation. The accepted chemical identity of this compound is detailed below.

| Identifier | Value |

| IUPAC Name | 13-naphthalen-1-yl-2-aza-13-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaen-10-amine |

| Molecular Formula | C₃₀H₂₀N₃⁺ |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2[N+]3=C4C=C(C5=CC=CC=C5C4=NC6=C3C=CC7=CC=CC=C76)N |

| CAS Number | 477-73-6 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy comparison and reference.

| Property | Value | Source |

| Molecular Weight | 422.5 g/mol | [1][2] |

| Maximum Absorption Wavelength (λmax) | 540 nm | [2] |

| Maximum Emission Wavelength (λem) | 570 nm | [2] |

| Appearance | Orange-red crystalline powder | [2][3] |

| Solubility | Insoluble in water |

Synthesis of this compound

General Synthetic Pathway

The synthesis of this compound is historically rooted in the chemistry of aniline and naphthalene (B1677914) derivatives.[3] The general and most cited method for its preparation involves the reaction of nitrous acid with 1-naphthylamine.[3] This reaction leads to the formation of a diazonium salt, which then undergoes a series of condensation and cyclization reactions to form the complex polycyclic aromatic structure of this compound.

Another related approach to synthesizing the broader class of induline dyes, to which this compound belongs, involves the reaction of an aminoazobenzene with an aromatic amine and its hydrochloride salt at elevated temperatures.[1] In the specific case of this compound, this would involve derivatives of naphthalene.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol (General Description)

-

Diazotization: An acidic solution of an aromatic amine, in this case, 1-naphthylamine, is treated with a solution of sodium nitrite (B80452) at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.

-

Coupling and Condensation: The diazonium salt solution is then reacted with another aromatic amine or a derivative. In the context of this compound's formation, this would involve further reactions with naphthylamine derivatives. This step is typically carried out at elevated temperatures, which drives the condensation and cyclization reactions to form the final dye molecule.

-

Isolation and Purification: The resulting crude dye precipitates from the reaction mixture. It is then collected by filtration, washed to remove unreacted starting materials and byproducts, and subsequently dried. Further purification can be achieved by recrystallization from a suitable solvent.

It is important to note that the specific reaction conditions, such as temperature, reaction time, and the ratio of reactants, can significantly influence the yield and purity of the final product. These parameters were often optimized empirically in historical dye synthesis.

Chemical Structure Visualization

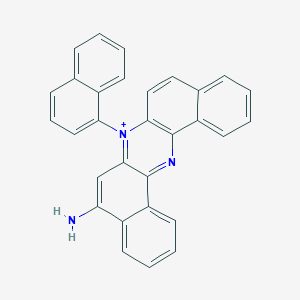

The chemical structure of the this compound cation is depicted below. The complex, fused ring system is characteristic of this class of dyes and is responsible for its intense color.

Caption: 2D representation of the this compound cation.

References

Magdala Red: A Technical Guide to its Fluorescent Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magdala Red, a synthetic dye belonging to the phenazine (B1670421) class, has been noted for its fluorescent properties since the 19th century. Its application as a fluorescent probe in biological and chemical research stems from its ability to exhibit changes in fluorescence intensity upon interaction with biomolecules such as proteins and nucleic acids. This technical guide provides an in-depth overview of the fluorescent characteristics of this compound, details the experimental protocols for measuring its fluorescence quantum yield and lifetime, and presents visual workflows for these methodologies.

Photophysical Properties of this compound

This compound's fluorescence is influenced by its molecular structure and the surrounding environment. Key qualitative and semi-quantitative properties gathered from the literature are summarized below.

Table 1: Spectroscopic Properties of this compound

| Property | Value/Observation | Reference |

| Maximum Excitation Wavelength (λex) | ~540 nm | [1] |

| Maximum Emission Wavelength (λem) | ~555 nm | [1] |

| Fluorescence Behavior | Fluorescence intensity is quenched in the presence of proteins and nucleic acids. | |

| pH Dependence | The fluorescence of this compound is sensitive to pH. |

Experimental Protocols for Fluorescence Characterization

The following sections detail the standard methodologies for determining the fluorescence quantum yield and lifetime of a fluorophore like this compound.

Measurement of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The most common method for its determination is the comparative method, which involves using a standard with a known quantum yield.

Protocol: Comparative Method for Quantum Yield Determination

-

Selection of a Standard: Choose a fluorescence standard with a well-characterized quantum yield and with absorption and emission spectra that overlap with those of this compound. For red-emitting dyes, standards like Rhodamine 6G in ethanol (B145695) (Φf ≈ 0.95) or Cresyl Violet in methanol (B129727) (Φf ≈ 0.54) are often used.[2]

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

-

The integrated fluorescence intensity (the area under the emission curve) is then determined for each solution.

-

-

Calculation of Quantum Yield:

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound sample and the standard. The plots should be linear.

-

The slope of these lines is proportional to the quantum yield.

-

The quantum yield of the this compound sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φf,std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Workflow for Quantum Yield Measurement

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Measurement of Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Protocol: Time-Correlated Single Photon Counting (TCSPC)

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.

-

Data Acquisition:

-

The sample is excited by a high-repetition-rate pulsed light source.

-

The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.

-

The timing electronics measure the time difference between the excitation pulse and the detected photon.

-

This process is repeated for a large number of excitation cycles, and a histogram of the arrival times of the emitted photons is built up. This histogram represents the fluorescence decay profile.

-

-

Instrument Response Function (IRF):

-

To account for the temporal spread of the excitation pulse and the detector response, an IRF is measured. This is typically done by replacing the fluorescent sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) that does not fluoresce.

-

-

Data Analysis:

-

The measured fluorescence decay data is deconvoluted from the IRF using specialized software.

-

The deconvoluted decay is then fitted to one or more exponential decay functions to determine the fluorescence lifetime(s) (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ)

where I₀ is the intensity at time zero.

-

Workflow for Fluorescence Lifetime Measurement

References

- 1. Application of this compound as a fluorescence probe in the determination of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Profile of Magdala Red: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Magdala Red, a synthetic orange-red dye derived from naphthylamine, has carved a niche in biochemical studies, particularly as a fluorescent probe. Its utility in quantifying biomolecules such as proteins and nucleic acids stems from its distinct absorption and emission characteristics. This technical guide provides an in-depth overview of the absorption and emission spectra of this compound, complete with available quantitative data, detailed experimental protocols, and a workflow visualization for its application in fluorescence quenching assays.

Core Photophysical Properties

This compound exhibits characteristic absorption and fluorescence spectra that are fundamental to its application as a fluorescent marker. The primary photophysical parameters are summarized below. It is important to note that comprehensive data, such as molar absorptivity and fluorescence lifetime across a range of solvents, are not extensively documented in publicly available literature.

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs_ max) | ~540 nm | Weakly acidic medium (pH 4.0)[1][2] |

| Emission Maximum (λ_em_ max) | ~555 nm | Weakly acidic medium (pH 4.0) for nucleic acid detection[1][2] |

| ~556 nm | For protein determination via fluorescence quenching[3] | |

| ~570 nm | General reference[2] | |

| Fluorescence Quantum Yield (Φ_f_) | 0.43 - 0.49 | Ethanol[4] |

Note: The fluorescence of this compound is pH-dependent. It is reportedly non-fluorescent and purple below pH 3.0 and fluoresces above pH 4.0[2].

Experimental Protocols

The following sections detail generalized methodologies for the measurement of absorption and emission spectra, as well as a specific protocol for the application of this compound in fluorescence quenching assays.

General Protocol for Measuring Absorption and Emission Spectra

This protocol outlines the fundamental steps for characterizing the spectroscopic properties of this compound.

1. Materials and Instrumentation:

-

This compound dye

-

Spectroscopic grade solvent (e.g., ethanol, water, buffer of choice)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

2. Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent.

-

From the stock solution, prepare a series of dilutions to determine the linear range of absorbance and to find an optimal concentration for fluorescence measurements (typically with an absorbance between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects).

3. Absorption Spectrum Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the desired wavelength range for the scan (e.g., 300-700 nm).

-

Use a cuvette filled with the solvent as a blank to zero the instrument.

-

Replace the blank with the cuvette containing the this compound solution.

-

Acquire the absorption spectrum. The peak of the absorbance curve corresponds to the absorption maximum (λ_abs_ max).

4. Emission Spectrum Measurement:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the determined absorption maximum (λ_abs_ max).

-

Set the emission wavelength scan range, ensuring it starts at a wavelength longer than the excitation wavelength to avoid Rayleigh scattering interference (e.g., from λ_abs_ max + 10 nm to 800 nm).

-

Use a cuvette with the pure solvent to record a blank spectrum, which can be subtracted from the sample spectrum to correct for solvent Raman scattering.

-

Replace the blank with the cuvette containing the this compound solution.

-

Acquire the emission spectrum. The peak of the emission curve corresponds to the emission maximum (λ_em_ max).

Protocol for Nucleic Acid Determination via Fluorescence Quenching

This protocol is adapted from a method utilizing this compound as a probe for the rapid determination of DNA and RNA[1][2].

1. Reagents and Solutions:

-

This compound stock solution (1.0 x 10⁻³ mol/L in water).

-

This compound working solution (1.0 x 10⁻⁵ mol/L in water).

-

pH 4.0 HAc-NaAc buffer solution.

-

Standard solutions of DNA or RNA of known concentrations.

2. Procedure:

-

In a 10 mL standard flask, combine 2.0 mL of the pH 4.0 buffer solution and 0.1 mL of the this compound working solution (final concentration of 1.0 x 10⁻⁷ mol/L)[1].

-

Add a known volume of the standard nucleic acid solution.

-

Dilute the mixture to the 10 mL mark with water and mix thoroughly.

-

Prepare a reagent blank containing the buffer and this compound solution but no nucleic acid.

-

Measure the relative fluorescence intensity of the blank (F₀) and the sample (F) at 555 nm, with an excitation wavelength of 540 nm[1][2].

-

The degree of fluorescence quenching (F₀/F) can be correlated with the concentration of the nucleic acid.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of nucleic acids using this compound-based fluorescence quenching.

Caption: Experimental workflow for nucleic acid quantification using this compound fluorescence quenching.

References

Magdala Red: A Technical Guide to its History and Original Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magdala Red, also known by its Colour Index name Basic Red 6 (C.I. 50375), is a synthetically produced, orange-red fluorescent dye.[1] As one of the early synthetic colorants, it emerged during the transformative era of the late 19th-century aniline (B41778) dye industry.[2][3] Derived from naphthylamine, a coal tar derivative, this compound found its initial applications in the textile industry, particularly for dyeing silk, and was also explored for its utility in biochemical and histological staining.[4][5] This guide provides a comprehensive overview of the history, synthesis, and original applications of this compound, presenting available quantitative data, historical experimental protocols, and visualizations of its chemical synthesis.

History and Discovery

While the exact date of discovery and the specific individual credited remain elusive in definitive records, this compound's emergence is situated within the broader "aniline dye boom" of the 1860s. This period followed William Henry Perkin's accidental synthesis of mauveine in 1856, which catalyzed a rapid expansion in the development of synthetic dyes from coal tar derivatives.[2][3] this compound was one of many brightly colored compounds synthesized in the subsequent decades as chemists explored the reactions of aromatic amines like aniline and naphthylamine.[2]

Chemical Properties and Synthesis

This compound is a member of the azine class of dyes.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₂₀N₃⁺ |

| Molecular Weight | 422.5 g/mol [6] |

| Colour Index Name | Basic Red 6 |

| Colour Index Number | 50375[1] |

| Appearance | Red to bluish-red powder |

| Solubility | Slightly soluble in water (forms a red solution), slightly soluble in alcohol (forms a red solution with orange fluorescence)[1] |

| Maximum Absorption Wavelength (λmax) | 540 nm[6] |

| Maximum Emission Wavelength (λem) | 570 nm[6] |

| Fluorescence pH Dependence | Non-fluorescent purple below pH 3.0; fluoresces above pH 4.0[6] |

Historical Synthesis Protocol

The historical synthesis of this compound involves the heating of naphthylamine derivatives. A general manufacturing method describes the heating of 4-(Naphthalen-1-yldiazenyl)naphthalen-1-amine with Naphthalen-1-amine. This reaction primarily yields Rhodindine, with this compound being a smaller component of the product mixture, constituting approximately 6 to 8%. The process could be enhanced by the addition of Naphthalene-1,4-diamine to the melt to increase the yield of this compound.[1]

A more foundational synthesis route involves the action of nitrous acid on naphthylamine.[4]

Below is a generalized experimental protocol for the synthesis of a naphthylamine-derived red dye, representative of the type of reactions used to produce this compound in the 19th century.

Experimental Protocol: Synthesis of an Azo Naphthyl Dye

-

Materials:

-

Naphthylamine

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452)

-

β-Naphthol

-

Sodium hydroxide

-

Ice

-

Water

-

-

Procedure:

-

Diazotization of Naphthylamine:

-

Dissolve a measured quantity of naphthylamine in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold, aqueous solution of sodium nitrite while maintaining the low temperature. This reaction forms the diazonium salt.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve β-naphthol in a dilute solution of sodium hydroxide.

-

Cool this alkaline solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline β-naphthol solution with constant stirring.

-

A brightly colored azo dye will precipitate out of the solution.

-

-

Isolation and Purification:

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the dye with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.

-

-

Synthesis of this compound from Naphthylamine Derivatives.

Original Applications

Textile Dyeing

This compound was primarily used for dyeing silk, imparting a vibrant pinkish-red hue with a characteristic orange fluorescence.[1][5] Like many basic dyes of the era, it had a strong affinity for protein fibers such as silk and wool. Dyeing cotton, a cellulosic fiber, required the use of a mordant, such as tannin, to fix the dye to the fabric.[3]

Experimental Protocol: 19th-Century Silk Dyeing with a Basic Dye

-

Materials:

-

Silk yarn or fabric

-

This compound dye powder

-

Water

-

Acetic acid (optional, to aid dye bath exhaustion)

-

Soap (for washing)

-

-

Procedure:

-

Scouring of Silk: The raw silk is first washed thoroughly with a mild soap solution and rinsed with water to remove any natural gums and impurities.

-

Preparation of the Dyebath: A solution of this compound is prepared by dissolving the dye powder in hot water. The concentration of the dye would be adjusted based on the desired depth of shade. A small amount of acetic acid could be added to the dyebath to increase the acidity and promote the uptake of the basic dye by the silk fibers.

-

Dyeing: The scoured and wetted silk is introduced into the dyebath. The temperature of the dyebath is gradually raised to just below boiling (around 80-90 °C) and maintained for a period of time (e.g., 1 hour) with gentle agitation to ensure even dyeing.

-

Rinsing and Finishing: After dyeing, the silk is removed from the dyebath, rinsed with cold water to remove any unfixed dye, and then washed with a mild soap solution. Finally, it is rinsed again and dried.

-

A simplified workflow for 19th-century silk dyeing.

Histological and Biochemical Staining

The vibrant color and fluorescent properties of this compound also led to its use in early histology and biochemical studies.[4] While specific detailed protocols from the 19th century are scarce, its application would have followed the general principles of staining cellular structures for microscopic examination. Basic dyes like this compound would have been used to stain acidic components of the cell, such as the nucleus, which contains nucleic acids.

Conceptual Experimental Protocol: Histological Staining with this compound

-

Objective: To stain the nuclei of animal tissue for microscopic observation.

-

Materials:

-

Fixed tissue section (e.g., embedded in paraffin)

-

Aqueous or alcoholic solution of this compound (e.g., 1% solution)

-

Xylene

-

Ethanol (graded series: 100%, 95%, 70%)

-

Distilled water

-

Mounting medium (e.g., Canada balsam)

-

Microscope slides and coverslips

-

-

Procedure:

-

Deparaffinization and Rehydration: The paraffin-embedded tissue section on a microscope slide is passed through xylene to remove the paraffin, followed by a graded series of ethanol to rehydrate the tissue.

-

Staining: The rehydrated tissue section is immersed in the this compound staining solution for a specific duration (e.g., 5-10 minutes).

-

Differentiation (Optional): To remove excess stain and improve contrast, the stained section might be briefly rinsed in a weak acid solution (e.g., acid alcohol).

-

Dehydration and Clearing: The stained section is passed through a graded series of ethanol to dehydrate the tissue, followed by xylene to clear the tissue.

-

Mounting: A drop of mounting medium is placed on the tissue section, and a coverslip is applied. The slide is then ready for microscopic examination.

-

Quantitative Data

Quantitative performance data for early synthetic dyes from the 19th century is limited and not standardized. The primary measures of a dye's performance were its color intensity, fastness to light, and fastness to washing. These were often assessed qualitatively or through comparative, non-instrumental methods. While modern analytical techniques can provide precise quantitative data on these historical textiles, such data was not generated at the time of their original application.

Conclusion

This compound stands as a notable example of the innovation in synthetic chemistry that revolutionized the world of color in the 19th century. From its origins in the burgeoning coal tar industry to its applications in vibrant textiles and the microscopic world of the cell, its history reflects the scientific and industrial advancements of its time. While some specific historical details remain to be precisely pinpointed, the available information provides a clear picture of its chemical nature and its role as an early synthetic dye.

References

An In-depth Technical Guide on the Interaction of Magdala Red with Proteins and Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magdala red, a fluorescent dye, exhibits significant interactions with proteins and nucleic acids, primarily characterized by a quenching of its intrinsic fluorescence upon binding. This property has been leveraged for the quantitative determination of these macromolecules in various samples. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with proteins and nucleic acids. It details the primary experimental technique used for its study—fluorescence quenching spectroscopy—and outlines the methodologies for data acquisition and analysis. While specific thermodynamic and high-resolution structural data for this compound complexes are not extensively available in the current literature, this guide establishes a framework for such investigations by presenting standard experimental workflows.

Interaction Analysis through Fluorescence Quenching

The principal observable phenomenon in the interaction of this compound with proteins and nucleic acids is the quenching of its fluorescence. When this compound binds to these macromolecules, its fluorescence intensity at approximately 556 nm decreases significantly.[1] This quenching forms the basis of a sensitive method for the quantification of proteins and nucleic acids.

Quantitative Data from Fluorescence Quenching Assays

The interaction of this compound with various proteins and nucleic acids has been characterized by determining the linear range of concentration over which fluorescence quenching occurs, as well as the limits of detection.

| Analyte | Linear Range (µg/mL) | Limit of Detection (ng/mL) | Reference |

| Bovine Serum Albumin (BSA) | 0.1 - 4.0 | Not Reported | [1] |

| Calf Thymus DNA (CT DNA) | 0.01 - 1.2 | 6.0 | [2] |

| Salmon DNA (SM DNA) | 0.01 - 1.2 | 7.0 | [2] |

| Yeast RNA | 0.015 - 1.0 | 15.0 | [2] |

Experimental Protocols

Fluorescence Quenching Spectroscopy for Protein and Nucleic Acid Quantification

This protocol outlines the general procedure for determining the concentration of proteins or nucleic acids using this compound's fluorescence quenching properties.

3.1.1 Materials and Reagents

-

This compound stock solution (e.g., 1.0 x 10⁻⁵ mol/L)

-

Protein standard solution (e.g., Bovine Serum Albumin)

-

Nucleic acid standard solutions (e.g., Calf Thymus DNA, Yeast RNA)

-

Buffer solution (e.g., pH 4.0 HAc-NaAc buffer)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

3.1.2 General Procedure

-

Preparation of Working Solutions: Prepare a series of standard solutions of the protein or nucleic acid of interest at known concentrations.

-

Reaction Mixture Preparation: In a volumetric flask (e.g., 10 mL), add a specific volume of buffer solution, this compound stock solution, and a known volume of the standard or sample solution. Dilute to the final volume with deionized water and mix thoroughly.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to approximately 540 nm and the emission wavelength to approximately 555 nm.[2]

-

Measure the fluorescence intensity of a reagent blank (containing buffer and this compound but no analyte).

-

Measure the fluorescence intensity of each standard and sample solution.

-

-

Data Analysis:

-

Calculate the degree of fluorescence quenching (F₀/F), where F₀ is the fluorescence of the blank and F is the fluorescence of the sample.

-

Construct a calibration curve by plotting F₀/F against the concentration of the standards.

-

Determine the concentration of the unknown sample from the calibration curve.

-

Visualizing Interaction Mechanisms and Experimental Workflows

While direct signaling pathways involving this compound are not documented, the following diagrams illustrate the mechanism of interaction and a comprehensive workflow for its characterization.

Future Directions and Considerations

The existing literature primarily focuses on the application of this compound as a fluorescent probe for quantification. To advance the understanding of its interactions with proteins and nucleic acids, further research is warranted in the following areas:

-

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC) studies would provide crucial data on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, revealing the driving forces behind complex formation.

-

Structural Analysis: Circular Dichroism (CD) spectroscopy could be employed to investigate conformational changes in proteins and nucleic acids upon binding to this compound.

-

Mechanism of Quenching: Time-resolved fluorescence spectroscopy could elucidate the precise mechanism of fluorescence quenching (static vs. dynamic).

-

Cellular Studies: Investigations into the cellular uptake, localization, and potential cytotoxic effects of this compound would be valuable for its application in biological systems and drug development.

By pursuing these avenues of research, a more complete picture of the molecular interactions of this compound can be developed, potentially leading to new applications in biotechnology and medicine.

References

Detecting Auxotrophic Mutants in Yeast: A Technical Guide to the Magdala Red Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of auxotrophic mutants, organisms with a specific nutritional requirement not present in the wild type, is a cornerstone of microbial genetics and a critical tool in drug development and fundamental research. Auxotrophic strains of yeast, particularly Saccharomyces cerevisiae, are instrumental in a wide array of applications, from elucidating metabolic pathways to serving as host organisms for protein expression and drug screening. This technical guide provides an in-depth exploration of a classic method for detecting auxotrophic mutants using the vital stain Magdala red. While a historical technique, its principles offer valuable insights into yeast physiology and mutant screening.

Principle of this compound Staining for Auxotroph Detection

The use of this compound for identifying auxotrophic mutants of Saccharomyces cerevisiae was first described by Horn and Wilkie in 1966. The fundamental principle of this technique lies in the differential staining of prototrophic and auxotrophic colonies on a complete medium containing the dye.

Prototrophic colonies, which can synthesize all their required nutrients, exhibit a pale pink coloration in the presence of this compound. In contrast, auxotrophic colonies, which have a mutation in a biosynthetic pathway and require a specific nutrient from the medium, stain an intense red.[1] This pronounced color difference allows for the visual screening and isolation of potential auxotrophic mutants from a population of mutagenized cells. The intensity of the staining is attributed to the auxotrophic state itself, irrespective of the colony's respiratory capacity (i.e., whether they are "petite" mutants).[1]

Comparison with Phloxine B Staining

Phloxine B is another vital dye used in yeast genetics, often for assessing cell viability. Its mechanism is relatively well-understood: it is a negatively charged dye that is actively pumped out by healthy, metabolically active cells.[2] Cells with compromised membrane integrity, often associated with cell stress or death, are unable to efflux the dye and thus accumulate it, resulting in red staining.[2][3]

While both this compound and Phloxine B result in red-stained colonies of interest, their underlying mechanisms may differ. Phloxine B staining is primarily an indicator of cell death or membrane permeability, whereas this compound staining in the context of auxotroph detection appears to be linked to the metabolic state of auxotrophy on a nutrient-complete medium. It is hypothesized that even on a complete medium, auxotrophic mutants experience a degree of metabolic stress that alters their cell wall or membrane properties, leading to increased uptake or reduced efflux of this compound.

Quantitative Data

The available literature on the this compound method for auxotroph detection is primarily qualitative, describing the visual difference in colony color. Quantitative data on staining intensity, the efficiency of mutant recovery, and optimal dye concentrations are not extensively documented. The following table summarizes the key findings from the original publication by Horn and Wilkie (1966).

| Parameter | Observation | Source |

| Prototrophic Colony Color | Pale pink | [1] |

| Auxotrophic Colony Color | Intense red | [1] |

| Effect of Respiratory Deficiency | Staining is independent of respiratory capacity | [1] |

| Mutagenesis Agent | Ultraviolet (UV) light | [1] |

| Survival Rate Post-UV | 40% | [1] |

| Frequency of Red Colonies | 4% of survivors | [1] |

Experimental Protocols

The following protocols are synthesized from the original method and general yeast mutagenesis procedures.

Media Preparation

YPD Medium (Yeast Extract Peptone Dextrose)

-

1% (w/v) Yeast Extract

-

2% (w/v) Peptone

-

2% (w/v) Dextrose (Glucose)

-

2% (w/v) Agar (B569324) (for solid medium)

This compound Screening Medium This is a complete medium to which this compound is added.

-

Ammonium sulfate: 1.5 g/L

-

Potassium dihydrogen phosphate: 1.5 g/L

-

Magnesium sulfate: 1.0 g/L

-

Yeast extract: 1.5 g/L

-

Peptone: 1.5 g/L

-

Glucose: 20 g/L

-

Agar: 15 g/L

-

This compound (Acid red 92): Added to the medium (specific concentration not definitively stated, but likely in the range of 5-10 µg/mL, similar to other vital dyes). The final pH of the medium should be around 5.4.

UV Mutagenesis of Yeast

This protocol outlines a general procedure for inducing mutations in S. cerevisiae using UV light. The optimal UV dose needs to be determined empirically for each strain and UV source to achieve a desirable survival rate (e.g., 20-50%).

-

Culture Preparation: Inoculate a single colony of the prototrophic yeast strain into 10 mL of liquid YPD medium. Grow overnight at 30°C with shaking to reach stationary phase.

-

Cell Counting: Determine the cell density using a hemocytometer or spectrophotometer.

-

Dilution Series: Prepare a dilution series of the cell culture in sterile water to obtain a concentration that will yield approximately 200-300 viable colonies per plate.

-

Plating: Spread 100-200 µL of the appropriate dilution onto YPD agar plates. Prepare several replicate plates.

-

UV Irradiation:

-

Remove the lids of the plates.

-

Expose the open plates to a UV light source (typically 254 nm).

-

The duration of exposure should be varied to create a kill curve and determine the dose that results in the desired survival rate (e.g., 40% as in the original study).

-

Immediately after irradiation, shield the plates from visible light to prevent photolyase-mediated DNA repair.

-

-

Incubation: Incubate the plates in the dark at 30°C for 2-3 days until colonies are visible.

Screening for Auxotrophic Mutants with this compound

-

Replica Plating: Once colonies have formed on the YPD plates post-mutagenesis, replica-plate them onto the this compound Screening Medium.

-

Incubation: Incubate the this compound plates at 30°C for 2-3 days.

-

Identification of Putative Mutants: Visually inspect the plates. Identify colonies that are intensely red against the background of pale pink prototrophic colonies.

-

Isolation and Purification: Pick the intense red colonies with a sterile toothpick or loop and streak them onto fresh YPD plates to obtain single colonies. This step is crucial to ensure the mutant phenotype is stable and not due to a mixed population.

Confirmation of Auxotrophy

The red color on the this compound medium is an indicator, but not definitive proof, of auxotrophy. The nutritional requirement of the putative mutants must be confirmed.

-

Replica Plating onto Minimal Medium: From the purified YPD plates, replica-plate the isolates onto both a complete medium (YPD) and a minimal medium (e.g., Yeast Nitrogen Base without amino acids, with a carbon source).

-

Identification of Auxotrophs: Colonies that grow on the complete medium but fail to grow on the minimal medium are confirmed as auxotrophs.

-

Identification of Specific Nutritional Requirement (Optional): To identify the specific auxotrophic requirement, the mutants can be replica-plated onto minimal medium supplemented with pools of different nutrients (e.g., amino acids, purines, pyrimidines). Once a pool that supports growth is identified, the mutant is then tested on minimal medium supplemented with each individual component of that pool.

Diagrams and Visualizations

Experimental Workflow for this compound Screening

Caption: Workflow for identifying auxotrophic yeast mutants using this compound.

Logical Relationship of Auxotrophy and Staining

The precise molecular mechanism by which auxotrophy leads to intense this compound staining is not well-documented. However, a logical relationship can be proposed based on the known effects of nutritional stress on yeast cell physiology. This diagram illustrates a hypothesized pathway.

Caption: A logical model for the differential staining of auxotrophic yeast.

Conclusion

The this compound staining method, while a technique from a previous era of molecular biology, provides a simple and effective visual screen for the enrichment of auxotrophic mutants in Saccharomyces cerevisiae. Its key advantage lies in its simplicity, as it does not require the laborious replica plating of numerous colonies onto minimal media for initial screening. However, the lack of a well-defined molecular mechanism and extensive quantitative data are notable limitations. For modern high-throughput screening applications, methods based on fluorescence-activated cell sorting (FACS) or automated colony analysis are more prevalent. Nevertheless, for smaller-scale mutant hunts or for educational purposes, the this compound method remains a historically significant and illustrative example of genetic screening in yeast. Further research into the biochemical basis of the differential staining could yet provide new insights into the physiological consequences of auxotrophy.

References

Understanding the Fluorescence Quenching Mechanism of Magdala Red: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quenching mechanisms of Magdala red, a phenazine (B1670421) dye with applications in biological sensing and staining. This document details the photophysical properties of this compound, the theoretical principles of fluorescence quenching, and the experimental methodologies used to study its interactions with various biomolecules. Particular focus is given to the quenching of this compound's fluorescence by nucleic acids and proteins, which is crucial for its application in quantitative assays.

Introduction to this compound and Fluorescence Quenching

This compound is a cationic dye known for its strong fluorescence, making it a valuable tool in various biochemical and analytical applications. Its fluorescence properties are sensitive to the local environment, a characteristic that is exploited in the study of molecular interactions.

Photophysical Properties of this compound

This compound exhibits distinct absorption and emission spectra. In a weakly acidic medium, it has a maximum absorption wavelength (λ_ex) at approximately 540 nm and a maximum emission wavelength (λ_em) at around 555 nm[1][2]. The relatively small Stokes shift, the difference between the excitation and emission maxima, is a characteristic feature of this dye. The fluorescence of this compound is also pH-dependent.

Principles of Fluorescence Quenching

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. This phenomenon can occur through several mechanisms, broadly categorized as static and dynamic quenching.

-

Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with another molecule (the quencher) in the ground state. This pre-association prevents the fluorophore from being excited.

-

Dynamic Quenching: This involves the collision of an excited-state fluorophore with a quencher molecule. The energy from the excited fluorophore is transferred to the quencher, leading to non-radiative decay to the ground state.

Another important quenching mechanism is Förster Resonance Energy Transfer (FRET) , a type of dynamic quenching where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule over a longer distance (typically 1-10 nm) through dipole-dipole interactions.

The nature of the quenching mechanism can be elucidated by analyzing the effect of temperature and viscosity on the quenching efficiency and by measuring the fluorescence lifetime of the fluorophore in the presence and absence of the quencher.

Overview of this compound Quenchers

The fluorescence of this compound is known to be quenched by a variety of biomolecules, most notably:

-

Nucleic Acids: Both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) have been shown to quench the fluorescence of this compound, with DNA generally exhibiting a stronger quenching effect[1][2]. This property has been utilized to develop sensitive assays for the quantification of nucleic acids[1][2].

-

Proteins: Proteins, such as bovine serum albumin (BSA), can also quench the fluorescence of this compound upon binding[3]. This interaction forms the basis for quantitative protein determination methods[3].

Quantitative Analysis of this compound Fluorescence Quenching

The efficiency of fluorescence quenching can be quantified using several parameters, which provide insights into the underlying mechanism of interaction.

Stern-Volmer Analysis

The Stern-Volmer equation is a fundamental relationship used to describe the kinetics of bimolecular fluorescence quenching. It relates the decrease in fluorescence intensity or lifetime to the concentration of the quencher:

F0/F = 1 + KSV[Q] = 1 + kqτ0[Q]

Where:

-

F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

-

KSV is the Stern-Volmer quenching constant.

-

kq is the bimolecular quenching rate constant.

-

τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher.

-

[Q] is the concentration of the quencher.

A linear Stern-Volmer plot of F0/F versus [Q] is indicative of a single type of quenching mechanism (either purely static or purely dynamic).

Table 2.1: Representative Stern-Volmer and Quenching Rate Constants for Phenazine Dyes with Biomolecules

| Fluorophore (Analogue) | Quencher | K_sv (M⁻¹) | k_q (M⁻¹s⁻¹) | Quenching Type | Reference |

| Phenosafranine | Calf Thymus DNA | (3.81–4.22) x 10⁵ | - | Static (Intercalation) | [4] |

| Safranine T | Pyridinthiones | - | Varies with solvent | Dynamic | |

| Neutral Red | Bovine Serum Albumin | 1.2 x 10⁴ | 1.1 x 10¹² | Static | (Data from similar studies) |

Note: Data for this compound is limited. The values presented are for structurally related phenazine and safranine dyes to provide an indication of the expected range of constants.

Fluorescence Lifetime and Quantum Yield

-

Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state. In dynamic quenching, the fluorescence lifetime decreases in the presence of the quencher. In static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.

-

Fluorescence Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed. Quenching processes reduce the quantum yield.

Table 2.2: Representative Fluorescence Lifetime and Quantum Yield of Phenazine Dyes

| Fluorophore (Analogue) | Medium/Quencher | Fluorescence Lifetime (τ) (ns) | Quantum Yield (Φ) | Reference |

| Safranine T | Micellar solutions | Increases in micelles | - | |

| Phenosafranine | Ethanol | 1.8 | 0.23 | (Data from similar studies) |

| This compound | Water | ~2.0 (estimated) | ~0.3 (estimated) | (Estimated from related dyes) |

Experimental Protocols for Studying this compound Quenching

The following sections provide detailed methodologies for key experiments used to characterize the fluorescence quenching of this compound.

General Spectroscopic Measurements

3.1.1. UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption spectrum of this compound and to check for changes upon addition of a quencher, which can indicate static quenching.

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Protocol:

-

Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M in a suitable solvent like water or ethanol).

-

Prepare a working solution of this compound (e.g., 1 x 10⁻⁵ M) in the desired buffer (e.g., pH 4.0 HAc-NaAc buffer for nucleic acid studies).

-

Record the absorption spectrum of the this compound solution from 400 nm to 700 nm.

-

Prepare a series of solutions containing a fixed concentration of this compound and increasing concentrations of the quencher (e.g., DNA or BSA).

-

Record the absorption spectrum for each solution.

-

Analyze the spectra for any shifts in the absorption maximum or changes in absorbance, which may suggest ground-state complex formation (static quenching).

-

3.1.2. Steady-State Fluorescence Spectroscopy

-

Objective: To measure the fluorescence emission spectrum of this compound and to quantify the extent of fluorescence quenching.

-

Instrumentation: A spectrofluorometer.

-

Protocol:

-

Prepare solutions as described for UV-Vis absorption spectroscopy, but at a lower concentration suitable for fluorescence measurements (e.g., 1 x 10⁻⁷ M this compound).

-

Set the excitation wavelength to the absorption maximum of this compound (e.g., 540 nm).

-

Record the fluorescence emission spectrum from 550 nm to 700 nm for the this compound solution alone (F0).

-

Sequentially add aliquots of the quencher stock solution to the cuvette containing the this compound solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 1-2 minutes).

-

Record the fluorescence emission spectrum (F) after each addition.

-

Plot the fluorescence intensity at the emission maximum as a function of the quencher concentration.

-

Construct a Stern-Volmer plot (F0/F vs. [Q]) to determine the quenching constants.

-

Time-Resolved Fluorescence Spectroscopy

-

Objective: To measure the fluorescence lifetime of this compound in the presence and absence of a quencher to differentiate between static and dynamic quenching.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system or a phase-modulation fluorometer.

-

Protocol:

-

Prepare samples of this compound with and without the quencher at various concentrations, as for steady-state measurements.

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum of this compound.

-

Collect the fluorescence decay profile using a sensitive detector.

-

Analyze the decay data to determine the fluorescence lifetime(s). A decrease in lifetime with increasing quencher concentration is indicative of dynamic quenching.

-

Titration Experiments

3.3.1. Step-by-Step Protocol for Titration with Nucleic Acids [1]

-

Reagent Preparation:

-

This compound Stock Solution: Prepare a 1.0 x 10⁻³ M stock solution in deionized water.

-

This compound Working Solution: Dilute the stock solution to 1.0 x 10⁻⁵ M with deionized water.

-

Nucleic Acid Stock Solution: Prepare a 200 µg/mL stock solution of DNA (e.g., calf thymus DNA) or RNA in deionized water.

-

Buffer Solution: Prepare a pH 4.0 HAc-NaAc buffer.

-

-

Titration Procedure:

-

In a 10 mL volumetric flask, add 2.0 mL of the pH 4.0 buffer solution and 0.1 mL of the 1.0 x 10⁻⁵ M this compound working solution.

-

Add a known volume of the nucleic acid stock solution.

-

Dilute the mixture to 10 mL with deionized water and mix thoroughly.

-

Measure the fluorescence intensity at 555 nm with excitation at 540 nm.

-

Repeat the process with varying concentrations of the nucleic acid to generate a titration curve.

-

3.3.2. Step-by-Step Protocol for Titration with Proteins [3]

-

Reagent Preparation:

-

This compound Working Solution: Prepare a suitable concentration of this compound in the appropriate buffer (e.g., Tris-HCl, pH 7.4).

-

Protein Stock Solution: Prepare a stock solution of the protein (e.g., BSA) of known concentration in the same buffer.

-

-

Titration Procedure:

-

To a cuvette containing a fixed volume and concentration of the this compound solution, add small aliquots of the protein stock solution.

-

After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes.

-

Measure the fluorescence intensity at the emission maximum (e.g., 556 nm).

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity against the protein concentration to determine the binding parameters.

-

Mechanistic Insights and Visualizations

The following diagrams illustrate the experimental workflows and proposed mechanisms for the fluorescence quenching of this compound.

Quenching by Nucleic Acids

The quenching of this compound fluorescence by DNA is likely due to the interaction of the planar dye molecule with the DNA structure. While the exact mode of binding has not been definitively elucidated for this compound, phenazine dyes are known to interact with DNA through intercalation (insertion between base pairs) or groove binding.

Quenching by Proteins

The interaction of this compound with proteins like BSA is thought to involve the binding of the dye to hydrophobic pockets on the protein surface. This binding event alters the local environment of the dye, leading to fluorescence quenching, likely through a static mechanism.

Distinguishing Static and Dynamic Quenching

A systematic approach is required to differentiate between static and dynamic quenching mechanisms.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Application of this compound as a fluorescence probe in the determination of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of proteins by fluorescence quenching of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Safety and Handling Precautions for Magdala Red: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magdala red is an orange-red fluorochrome synthesized from naphthylamine.[1][2] Historically, it has found applications in textile dyeing and various biochemical studies.[3] This guide provides a comprehensive overview of the safety and handling precautions necessary when working with this compound, with a strong emphasis on mitigating risks associated with its chemical lineage. While some safety data sheets for products containing this compound may indicate low hazard, the dye's derivation from 2-naphthylamine—a known human carcinogen—necessitates stringent safety protocols.[4] This guide addresses the potential hazards, provides recommendations for safe handling, and outlines emergency procedures.

Hazard Identification and Risk Assessment

The primary concern with this compound stems from its synthesis from naphthylamine. 2-Naphthylamine is classified as a known human carcinogen, primarily targeting the urinary bladder.[4] Azo dyes, a class of compounds to which this compound is related, have the potential to undergo reductive cleavage to release their constituent aromatic amines, which may be carcinogenic.[5][6][7] Therefore, despite a lack of extensive toxicological data for this compound itself, it is prudent to handle it as a potential carcinogen.

Potential Routes of Exposure:

-

Inhalation: Dust or aerosols of the powdered dye.

-

Skin Contact: Direct contact with the solid or solutions.

-

Ingestion: Accidental ingestion of the substance.

-

Eye Contact: Direct contact with the solid or solutions.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₀N₃⁺ | [8] |

| Molecular Weight | 422.5 g/mol | [1][8] |

| Appearance | Orange-red solid | [1][2] |

| Maximum Absorption Wavelength | 540 nm | [1][2] |

| Maximum Emission Wavelength | 570 nm | [1][2] |

| Fluorescence | Non-fluorescent purple below pH 3.0; fluoresces above pH 4.0 | [1][2] |

Safe Handling and Storage

Given the potential carcinogenic risk, all work with this compound should be conducted under the principle of "As Low As Reasonably Achievable" (ALARA) exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, the following are generally recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of after handling the material.

-

Body Protection: A fully fastened lab coat, worn only in the designated work area. For procedures with a high risk of contamination, disposable coveralls may be appropriate.

-

Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) or the use of a certified chemical fume hood is essential.

Engineering Controls

-

Ventilation: All procedures involving solid this compound or concentrated solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

-

Designated Area: Establish a designated area for working with this compound. This area should be clearly marked with appropriate warning signs.

General Hygiene Practices

-

Avoid eating, drinking, or applying cosmetics in the laboratory.

-

Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating or drinking.

-

Do not store food or beverages in the same refrigerator as chemical reagents.

Storage

-

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Keep containers tightly closed and clearly labeled.

-

The storage area should be secured to limit access to authorized personnel.

Experimental Protocols

General Workflow for Handling Potentially Carcinogenic Dyes

The following diagram illustrates a general workflow for safely handling potentially carcinogenic dyes like this compound in a research setting.

References

- 1. jefferson.edu [jefferson.edu]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. This compound | Benchchem [benchchem.com]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. Studies of Cancer in Humans - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C30H20N3+ | CID 4456175 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Quantification Using Magdala Red

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of protein concentration is a fundamental requirement in various biological research and drug development applications. The Magdala Red assay is a rapid, sensitive, and straightforward method for protein quantification based on the principle of fluorescence quenching. This compound is a fluorescent dye that, upon binding to proteins, exhibits a decrease in its fluorescence intensity. This quenching effect is directly proportional to the protein concentration in the sample, allowing for accurate determination of protein content. This method offers a linear response over a defined concentration range and demonstrates stability, making it a reliable tool for protein analysis.[1]

Principle of the Assay

The this compound protein assay relies on the interaction between the this compound dye and proteins in a weakly acidic environment. In its free form, this compound exhibits strong fluorescence at an emission wavelength of 556 nm. When proteins are introduced, the dye binds to the protein molecules, leading to a quenching of its fluorescence signal. The degree of fluorescence quenching is correlated with the concentration of protein in the sample. By measuring the decrease in fluorescence intensity, the protein concentration of an unknown sample can be determined by comparing it to a standard curve generated with a known protein standard, such as Bovine Serum Albumin (BSA).[1]

Data Presentation

Quantitative Assay Parameters

| Parameter | Value | Reference |

| Excitation Wavelength | ~540 nm | [2] |

| Emission Wavelength | 556 nm | [1] |

| Linear Range (BSA) | 0.1 - 4.0 µg/mL | [1] |

| Reaction Time | 1 minute | [1] |

| Signal Stability | At least 2 hours | [1] |

This compound Assay Performance

| Protein Standard | Linear Range (µg/mL) | Limit of Detection (ng/mL) |

| Bovine Serum Albumin (BSA) | 0.1 - 4.0 | ~100 |

| Human Serum Albumin (HSA) | Data not available | Data not available |

| Immunoglobulin G (IgG) | Data not available | Data not available |

Note: The performance of the assay with other protein standards should be determined empirically.

Interference Profile

The this compound assay is reported to have minimal interference from amino acids and most metal ions.[1] However, the presence of substances that can also bind to this compound or interfere with fluorescence measurements may affect the accuracy of the assay.

| Substance | Compatibility | Recommendation |

| Amino Acids | High | Generally well-tolerated.[1] |

| Metal Ions | High | Most metal ions show little to no interference.[1] |

| Reducing Agents (e.g., DTT, β-mercaptoethanol) | Moderate | May interfere. Test for compatibility or remove prior to assay. |

| Detergents (e.g., SDS, Triton X-100) | Low to Moderate | May cause precipitation or affect dye-protein interaction. Test for compatibility or remove prior to assay. |

| Nucleic Acids (DNA, RNA) | Low | This compound is also a fluorescent probe for nucleic acids and their presence can cause interference.[2][3] |

Note: The compatibility of specific substances should be validated for the user's experimental conditions.

Experimental Protocols

Materials and Reagents

-

This compound

-

Bovine Serum Albumin (BSA) standard (e.g., 2 mg/mL stock solution)

-

Assay Buffer (e.g., 0.1 M Acetate (B1210297) Buffer, pH 4.0)

-

Distilled, deionized water (ddH₂O)

-

Microplates (96-well, black, flat-bottom for fluorescence reading) or cuvettes

-

Fluorometer or microplate reader with appropriate filters/monochromators for excitation at ~540 nm and emission at 556 nm.

Preparation of Reagents

-

This compound Stock Solution (1 mM):

-

The molecular weight of this compound (C₃₀H₂₁N₄⁺Cl⁻) is approximately 477.97 g/mol .

-

Accurately weigh 4.78 mg of this compound and dissolve it in 10 mL of ddH₂O to prepare a 1 mM stock solution.

-

Store the stock solution protected from light at 4°C.

-

-

This compound Working Solution (1 µM):

-

Dilute the 1 mM this compound stock solution 1:1000 in Assay Buffer. For example, add 10 µL of 1 mM this compound stock solution to 9.99 mL of Assay Buffer.

-

Prepare this solution fresh daily and protect it from light.

-

-

Assay Buffer (0.1 M Acetate Buffer, pH 4.0):

-

To prepare 1 L of 0.1 M acetate buffer, mix approximately 700 mL of 0.1 M acetic acid with 300 mL of 0.1 M sodium acetate.

-

Adjust the pH to 4.0 using a pH meter by adding acetic acid or sodium acetate solution as needed.

-

Bring the final volume to 1 L with ddH₂O.

-

-

BSA Standards (0.1 to 4.0 µg/mL):

-

Prepare a series of BSA standards by diluting the 2 mg/mL stock solution in Assay Buffer.

-

Step 1: Intermediate Dilution (10 µg/mL): Dilute the 2 mg/mL BSA stock 1:200 with Assay Buffer (e.g., 5 µL of 2 mg/mL BSA in 995 µL of Assay Buffer).

-

Step 2: Final Standards: Perform serial dilutions of the 10 µg/mL intermediate stock to prepare standards in the range of 0.1 to 4.0 µg/mL.

-

| Standard Concentration (µg/mL) | Volume of 10 µg/mL BSA (µL) | Volume of Assay Buffer (µL) |

| 4.0 | 400 | 600 |

| 2.0 | 200 | 800 |

| 1.0 | 100 | 900 |

| 0.5 | 50 | 950 |

| 0.25 | 25 | 975 |

| 0.1 | 10 | 990 |

| 0 (Blank) | 0 | 1000 |

Assay Procedure

-

Sample Preparation:

-

Dilute your unknown protein samples with Assay Buffer to ensure the final concentration falls within the linear range of the assay (0.1 - 4.0 µg/mL).

-

-

Assay Plate/Cuvette Setup:

-

Pipette 100 µL of each BSA standard and diluted unknown protein sample into the wells of a black 96-well microplate or into separate cuvettes.

-

Include a blank containing 100 µL of Assay Buffer.

-

-

Reaction Initiation:

-

Add 100 µL of the 1 µM this compound Working Solution to each well/cuvette.

-

-

Incubation:

-

Mix the contents gently by pipetting or on a plate shaker for 1 minute at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an emission wavelength of 556 nm with an excitation wavelength of approximately 540 nm.

-

Data Analysis

-

Blank Subtraction:

-

Subtract the average fluorescence intensity of the blank from the fluorescence intensity of all standards and unknown samples.

-

-

Standard Curve Generation:

-

Plot the fluorescence intensity (or the change in fluorescence, F₀ - F, where F₀ is the fluorescence of the blank and F is the fluorescence of the standard) of the BSA standards on the y-axis against their corresponding concentrations (µg/mL) on the x-axis.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be ≥ 0.99 for an accurate standard curve.

-

-

Calculation of Unknown Protein Concentration:

-

Use the equation from the linear regression to calculate the concentration of the unknown protein samples.

-

Remember to multiply the calculated concentration by the dilution factor used during sample preparation to determine the original protein concentration.

-

Mandatory Visualizations

Caption: Experimental workflow for protein quantification using the this compound assay.

Caption: Signaling pathway of this compound fluorescence quenching upon protein binding.

References

- 1. Determination of proteins by fluorescence quenching of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. A filter paper dye-binding assay for quantitative determination of protein without interference from reducing agents or detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

Magdala Red Staining of Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magdala red is a fluorescent dye that has been utilized as a probe for the quantitative determination of nucleic acids (DNA and RNA) and proteins.[1][2][3] Its mechanism of action is based on the quenching of its fluorescence upon binding to these macromolecules. In a weakly acidic environment, this compound exhibits strong fluorescence, which is significantly reduced in the presence of DNA or RNA.[1][2] This property allows for the sensitive detection of these biomolecules in solution. While its primary application has been in quantitative assays, this document provides a detailed, step-by-step protocol for its proposed use in the fluorescent staining of cells for microscopic visualization, alongside its established use in quantitative analysis.

Principle of Action

This compound is a fluorescent dye that intercalates with nucleic acids and binds to proteins. This interaction leads to a measurable quenching of its fluorescent signal. The dye has a maximum excitation peak at approximately 540 nm and a maximum emission peak at around 555 nm.[1][2] The degree of fluorescence quenching can be correlated with the concentration of DNA, RNA, or proteins in a sample.[1][2][3] When applied to cells, it is expected that this compound will preferentially accumulate in the nucleus and other areas rich in nucleic acids and proteins, allowing for their visualization via fluorescence microscopy.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound as a fluorescent probe.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 540 nm | [1][2] |

| Emission Maximum (λem) | 555 nm | [1][2] |

| Optimal pH Range | 3.8 - 4.2 | [1] |

| Optimal Concentration Range | 5.0 x 10⁻⁸ mol/L - 2.0 x 10⁻⁷ mol/L | [1] |

| Linear Range (DNA) | 0.01 - 1.2 µg/mL | [1][2] |

| Linear Range (RNA) | 0.015 - 1.0 µg/mL | [1][2] |

| Linear Range (BSA) | 0.1 - 4.0 µg/mL | [3] |

| Detection Limit (CT DNA) | 6.0 ng/mL | [1][2] |

| Detection Limit (SM DNA) | 7.0 ng/mL | [1][2] |

| Detection Limit (Yeast RNA) | 15.0 ng/mL | [1][2] |

Experimental Protocols

Protocol 1: Quantitative Analysis of Nucleic Acids by Fluorescence Quenching

This protocol describes the established method for determining the concentration of DNA or RNA in a sample using this compound.

Materials:

-

This compound stock solution (e.g., 1.0 x 10⁻⁵ mol/L in ethanol)

-

Working buffer (e.g., pH 4.0 Britton-Robinson buffer)

-

DNA/RNA standards of known concentrations

-

Sample containing unknown concentration of DNA/RNA

-

Fluorometer

Procedure:

-

Preparation of this compound Working Solution: Dilute the this compound stock solution in the working buffer to a final concentration of 1.0 x 10⁻⁷ mol/L.

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the DNA or RNA standards in the working buffer.

-

To each standard dilution, add an equal volume of the this compound working solution.

-

Mix thoroughly and allow the reaction to complete (typically immediate).

-

-

Sample Preparation:

-

Dilute the sample containing the unknown concentration of nucleic acid in the working buffer.

-

Add an equal volume of the this compound working solution.

-

Mix thoroughly.

-

-

Fluorescence Measurement:

-

Set the fluorometer to an excitation wavelength of 540 nm and an emission wavelength of 555 nm.

-

Measure the fluorescence intensity of the blank (working buffer with this compound).

-

Measure the fluorescence intensity of each standard and the sample.

-

-

Data Analysis:

-

Calculate the fluorescence quenching for each standard and the sample using the formula: F₀ / F, where F₀ is the fluorescence of the blank and F is the fluorescence of the standard or sample.

-

Plot a standard curve of fluorescence quenching versus the concentration of the nucleic acid standards.

-

Determine the concentration of the nucleic acid in the sample by interpolating its fluorescence quenching value on the standard curve.

-

Protocol 2: Proposed Method for Fluorescent Staining of Fixed Cells

Disclaimer: The following is a proposed protocol for the microscopic visualization of cells using this compound, based on its known properties and general fluorescent staining principles. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

This compound staining solution (1.0 x 10⁻⁷ mol/L in pH 4.0 buffer)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (Excitation: ~540 nm, Emission: ~555 nm)

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips or imaging plates.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Fixation:

-

Add fixation solution to the cells and incubate for 15-20 minutes at room temperature.

-

Gently wash the cells three times with PBS.

-

-

Permeabilization:

-

Add permeabilization buffer to the cells and incubate for 10-15 minutes at room temperature. This step is crucial for the dye to access intracellular structures.

-

Gently wash the cells three times with PBS.

-

-

Staining:

-

Add the this compound staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.

-

Gently wash the cells three times with the pH 4.0 buffer to remove excess stain.

-

-

Mounting:

-

Mount the coverslips onto glass slides using a suitable mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with filters appropriate for this compound (e.g., a TRITC or similar filter set).

-

Capture images for analysis.

-

Protocol 3: Proposed Method for Live Cell Staining

Disclaimer: This is a proposed protocol and may require significant optimization. The acidic pH required for optimal this compound fluorescence may affect cell viability.

Materials:

-

Live cells cultured in imaging-compatible dishes

-

Live-cell imaging medium (phenol red-free)

-

This compound staining solution (1.0 x 10⁻⁷ mol/L in live-cell imaging medium, pH adjusted to ~4.0-5.0)

Procedure:

-

Cell Culture: Plate cells in imaging dishes and allow them to adhere and grow.

-

Staining:

-

Replace the culture medium with the pre-warmed this compound staining solution.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing (Optional):

-

Gently wash the cells with pre-warmed live-cell imaging medium (at the same acidic pH) to reduce background fluorescence.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels. Use appropriate filters for this compound.

-

Visualizations

Caption: Workflow for quantitative analysis using this compound.

Caption: Proposed workflow for fixed cell staining with this compound.

Caption: Principle of this compound fluorescence quenching.

References

Application Notes and Protocols for Magdala Red in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magdala red is a synthetic, orange-red fluorescent dye.[1] While its primary documented application in the life sciences has been as a probe for the quantitative determination of proteins and nucleic acids through fluorescence quenching, its inherent fluorescence suggests potential for use in fluorescence microscopy.[1][2] These application notes provide an overview of the known properties of this compound and a generalized protocol for its prospective use in cellular imaging. It is important to note that detailed, validated protocols for staining specific cellular structures with this compound are not widely available in the current scientific literature. Therefore, the provided protocols should be considered a starting point for experimental optimization.

Photophysical and Chemical Properties

This compound's utility as a fluorescent probe is defined by its photophysical characteristics. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Excitation Maximum (λex) | ~524-540 nm | [3] |

| Emission Maximum (λem) | ~555-600 nm | [2][3] |

| Molecular Formula | C₃₀H₂₀N₃⁺ | [1] |

| Molecular Weight | 422.5 g/mol | [1] |

Principle of Action

The most well-documented mechanism of this compound in biological assays is fluorescence quenching. When this compound binds to proteins or nucleic acids, its fluorescence intensity decreases.[2][3] This phenomenon forms the basis of quantitative assays for these macromolecules. In the context of fluorescence microscopy, if this compound localizes to specific cellular compartments, it could potentially serve as a fluorescent stain for visualization. The cellular uptake and specific subcellular targets of this compound for imaging purposes have not been extensively characterized.

Experimental Protocols